(4-Chloro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride
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Overview
Description
(4-Chloro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride is an organic compound that features a trifluoromethoxy group, a chloro group, and an amine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride typically involves multiple steps. One common method starts with the chlorination of 2-(trifluoromethoxy)aniline to introduce the chloro group at the 4-position. This is followed by the conversion of the amine group to a methanamine group through reductive amination or other suitable methods. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The nitro group, if present, can be reduced back to the amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution of the chloro group can introduce various functional groups.
Scientific Research Applications
(4-Chloro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Chloro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the chloro group can influence its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
(4-(Trifluoromethyl)phenyl)methanamine: Similar structure but lacks the chloro group.
(4-Chloro-3-(trifluoromethyl)phenyl)methanamine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
(4-(Trifluoromethoxy)phenyl)urea: Contains a urea group instead of a methanamine group.
Uniqueness
(4-Chloro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride is unique due to the presence of both the chloro and trifluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H8Cl2F3NO |
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Molecular Weight |
262.05 g/mol |
IUPAC Name |
[4-chloro-2-(trifluoromethoxy)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H7ClF3NO.ClH/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12;/h1-3H,4,13H2;1H |
InChI Key |
RKOJECZXXMIJBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)(F)F)CN.Cl |
Origin of Product |
United States |
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